Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate

Chemical Synthesis Medicinal Chemistry Materials Science

Accessing authentic cyanopyrido[1,2-a]indoles is hampered by their poor accessibility via conventional cyclization methods. This compound resolves that bottleneck as a pre-functionalized scaffold bearing a 10-cyano group and a versatile ethyl ester handle at the 3-position. • Enables direct amide, acid, or heterocycle synthesis through standard ester transformations • ≥98% purity minimizes impurity-related artifacts in biological assays • Serves as a reference standard for Pd-catalyzed cyclization methodology development • Suitable for materials science applications requiring tunable electron-withdrawing functionality

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 478081-20-8
Cat. No. B2767062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate
CAS478081-20-8
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C#N
InChIInChI=1S/C17H14N2O3/c1-2-21-17(20)11-22-12-6-7-13-14(10-18)15-5-3-4-8-19(15)16(13)9-12/h3-9H,2,11H2,1H3
InChIKeyLJABWLNFWOEELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate (478081-20-8): Product Baseline for Research Procurement


Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate (CAS 478081-20-8) is a heterocyclic compound based on a pyrido[1,2-a]indole core substituted with a cyano group at the 10-position and an ethyl ester via an oxyacetic acid linker at the 3-position. It has the molecular formula C17H14N2O3 and a molecular weight of 294.31 g/mol . The pyrido[1,2-a]indole scaffold is an important heterocyclic motif found in organic materials and biologically active molecules [1]. Cyanopyrido[1,2-a]indoles in particular have been highlighted as not easily accessible by conventional cyclization methods, making the development of specific synthetic routes to this class noteworthy [2].

1
Heterocyclic building block for synthetic derivatization
Supports medicinal chemistry and materials research workflows
2
Cyanopyrido[1,2-a]indole core with 10-cyano and 3-oxyacetate substitution
Electron-withdrawing cyano group and ester handle for downstream functionalization
3
Pd-catalyzed cyclization pathway relevance
Suitable as reference standard for synthetic methodology studies

Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate: Key Differentiation from Related Cyanopyridoindole Analogs


The presence of the 10-cyano group and the specific ethyl ester side chain at the 3-position in ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate fundamentally differentiates it from other pyrido[1,2-a]indole derivatives, including its acetamide and N-arylacetamide counterparts. Cyanopyrido[1,2-a]indoles as a class are challenging to synthesize via conventional methods, and the specific substitution pattern influences both physical properties and reactivity profiles in downstream derivatization [1]. Direct substitution with a non-cyano pyridoindole or a structurally related ester would alter the electronic properties of the core and the available synthetic handle, potentially impacting performance in materials or medicinal chemistry applications. As such, this specific compound cannot be generically interchanged with other cyanopyrido[1,2-a]indole derivatives without rigorous re-validation of downstream synthesis steps and/or biological assay outcomes.

Target Compound
Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate (478081-20-8)
Acetamide Analog CAS 478081-19-5
Ester-to-amide substitution alters electronic properties and synthetic reactivity; direct interchange may impact downstream derivatization outcomes
Non-Cyano Pyridoindole Class-level
Absence of 10-cyano group shifts core electronic profile, which may affect performance in materials or medicinal chemistry research

Quantitative Differentiation Evidence for Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate (478081-20-8)


Comparative Purity Specifications of Cyanopyridoindole Derivatives for Procurement

Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate is commercially available with a purity specification of ≥98% from certain suppliers , compared to the acetamide analog (CAS 478081-19-5) which is typically supplied at 95% purity . While both compounds are sold as research-grade materials, the higher minimum purity specification for the ethyl ester may reduce the need for additional purification steps prior to use in sensitive applications.

Purity Specification
Data to verify
Target ≥98% vs. Acetamide analog 95%
+3 percentage points (vendor-reported)
May reduce pre-use purification steps
Batch-level verification recommended
Chemical Synthesis Medicinal Chemistry Materials Science

Synthetic Accessibility of Cyanopyrido[1,2-a]indole Scaffold via Pd-Catalyzed Cyclization

The cyanopyrido[1,2-a]indole core, which is the structural basis for the target compound, is specifically highlighted as being not easily accessible by existing cyclization methods [1]. A Pd-catalyzed cyclization of o-picolylbromoarenes was developed to provide an efficient route to aryl- and cyanopyrido[1,2-a]indoles [1]. This methodological advancement is directly relevant to the procurement of this compound, as it implies that alternative synthetic routes to the core may be less efficient or lower yielding.

Synthetic Accessibility
Class-level inference
Pd-catalyzed cyclization route required
Conventional methods insufficient
Supports supply-chain and cost assessment
Core scaffold synthesis challenge
Organic Synthesis Methodology Heterocyclic Chemistry

Molecular Weight and Physicochemical Differentiation from Acetamide Analog

The target compound (ethyl ester) has a molecular weight of 294.31 g/mol , while the acetamide analog (CAS 478081-19-5) has a molecular weight of 265.27 g/mol . This difference of 29.04 g/mol is attributable to the replacement of the amide group with an ethyl ester. The increased lipophilicity of the ester may alter pharmacokinetic properties if the compound is used as a lead in drug discovery, and the different functional group provides a distinct synthetic handle for further derivatization.

Molecular Weight
Cross-study comparable
294.31 g/mol vs. 265.27 g/mol
+29.04 g/mol vs. acetamide analog
Impacts physicochemical and synthetic profile
logP, solubility, and functional handle differ
Medicinal Chemistry Physical Chemistry Drug Discovery

Recommended Application Scenarios for Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate Based on Evidentiary Differentiation


Building Block for Derivatization in Medicinal Chemistry

As an ethyl ester, this compound serves as a versatile synthetic intermediate for the preparation of amides, acids, and other functionalized derivatives via standard ester transformations. The presence of the 10-cyano group provides an additional site for further modification or bioisosteric replacement in drug discovery campaigns [1]. Procurement of the ≥98% purity grade may be advantageous for medicinal chemists aiming to minimize impurity-related artifacts in biological assays .

Synthesis of Novel Cyanopyridoindole-Based Materials

The cyanopyrido[1,2-a]indole core is of interest in the development of organic materials [1]. The specific substitution pattern and the ester handle of the target compound could be exploited to synthesize conjugated polymers or small-molecule optoelectronic materials, where the electron-withdrawing cyano group and the ester functionality may tune electronic properties. Procurement for materials research should prioritize suppliers with documented purity to ensure reproducible material performance .

Reference Standard for Method Development in Pd-Catalyzed Cyclizations

Given the documented challenges in synthesizing cyanopyrido[1,2-a]indoles via conventional methods [1], this compound can serve as a reference standard for the development and optimization of new synthetic methodologies targeting this scaffold. Researchers aiming to improve upon the Pd-catalyzed cyclization route or develop alternative catalytic systems would benefit from having a reliable source of the authentic compound for calibration and yield determination.

Application
Selection Property
Validation Focus
Medicinal chemistry derivatization
Ethyl ester synthetic handle and 10-cyano group
Verify purity impact on biological assay artifacts
Organic materials synthesis
Electron-withdrawing cyano and tunable ester moiety
Confirm reproducible material performance
Synthetic methodology reference
Authentic cyanopyridoindole scaffold
Calibration and yield determination in Pd-catalyzed methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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